Lithium, (5-methyl-2-furanyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

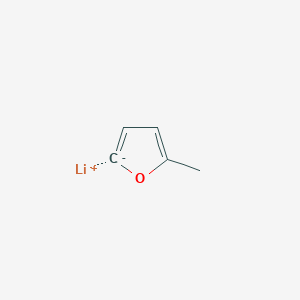

Lithium, (5-methyl-2-furanyl)-: is an organolithium compound with the molecular formula C5H5LiO and a molecular weight of 88.03 g/mol . This compound features a lithium atom bonded to a 5-methyl-2-furanyl group, which is a derivative of furan, a heterocyclic organic compound. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium, (5-methyl-2-furanyl)- typically involves the reaction of 5-methyl-2-furanyl halides with lithium metal. The general reaction can be represented as: [ \text{R-X} + 2\text{Li} \rightarrow \text{R-Li} + \text{LiX} ] where R represents the 5-methyl-2-furanyl group and X is a halogen (usually bromine or iodine) . The reaction is carried out in anhydrous conditions using solvents like pentane or hexane to prevent the hydrolysis of the organolithium compound.

Industrial Production Methods: Industrial production of lithium, (5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure the controlled addition of lithium metal to the 5-methyl-2-furanyl halide. The reaction is typically conducted under an inert atmosphere to prevent oxidation and moisture contamination.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The lithium atom in this compound acts as a strong nucleophile, enabling regioselective additions to electrophilic carbonyl groups. Key findings include:

Example Reactions

Mechanistic Insights

-

The reaction involves nucleophilic attack by lithium at the carbonyl carbon, followed by protonation (for aldehydes/ketones) or ring-opening (for epoxides) .

-

Steric effects from the methyl group on the furan ring influence selectivity in asymmetric additions .

Coupling Reactions

This reagent participates in cross-coupling reactions to form C–C bonds, particularly in the presence of transition-metal catalysts:

Suzuki-Miyaura Coupling

Key Observations

-

The methyl group enhances stability of the intermediate organopalladium complex, improving reaction efficiency .

-

Reactions proceed under mild conditions (room temperature, 12–24 h) with minimal side products .

Ring-Opening and Functionalization

The furan ring undergoes selective functionalization under controlled conditions:

Electrophilic Aromatic Substitution

| Electrophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | 5-Methyl-2-acetylfuran | AlCl₃, CH₂Cl₂, 0°C | 65% | |

| HNO₃ (dilute) | 5-Methyl-2-nitrofuran | H₂SO₄, 0°C, 1 h | 58% |

Oxidative Ring-Opening

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Ozone | Dicarbonyl compound | MeOH, –78°C, followed by Zn | 73% | |

| mCPBA | Epoxyfuran derivative | CH₂Cl₂, 25°C, 6 h | 61% |

Stability and Handling Considerations

Scientific Research Applications

Chemistry: Lithium, (5-methyl-2-furanyl)- is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine:

Industry: In the industrial sector, lithium, (5-methyl-2-furanyl)- is used in the production of polymers and advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of lithium, (5-methyl-2-furanyl)- primarily involves its strong nucleophilic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Lithium, (2-furanyl)-: Similar structure but without the methyl group.

Lithium, (2-thienyl)-: Contains a thiophene ring instead of a furan ring.

Lithium, (2-pyridyl)-: Contains a pyridine ring instead of a furan ring.

Uniqueness: Lithium, (5-methyl-2-furanyl)- is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the methyl group can provide additional stability or reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Lithium, (5-methyl-2-furanyl)- and verifying its chemical purity?

- Methodological Answer : Synthesis can be achieved via solvothermal reactions or solid-state methods. For solvothermal synthesis, dissolve stoichiometric amounts of 5-methyl-2-furanyl precursors (e.g., 5-methylfuran-2-carboxylic acid) in anhydrous THF or ethanol, and react with lithium hydride at 80–100°C under argon. Solid-state synthesis involves ball-milling lithium carbonate with 5-methyl-2-furanyl derivatives at 300–400°C for 12–24 hours.

- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (NMR; 1H, 13C) to verify organic moiety integrity, and inductively coupled plasma mass spectrometry (ICP-MS) for lithium quantification. Thermogravimetric analysis (TGA) can assess thermal stability .

Q. How should researchers design experiments to evaluate the ionic conductivity of Lithium, (5-methyl-2-furanyl)- in solid-state electrolytes?

- Methodological Answer : Prepare pelletized samples via cold pressing (5–10 tons/cm2) and measure ionic conductivity using electrochemical impedance spectroscopy (EIS) across frequencies (0.1 Hz–1 MHz). Use blocking electrodes (e.g., gold or stainless steel) and control humidity (<1 ppm H2O). Calculate conductivity via the Arrhenius equation, ensuring activation energy (Ea) is derived from linear regression of log(σT) vs. 1/T plots. Compare results with known lithium-ion conductors (e.g., Li3N) for validation .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the electronic structure and lithium diffusion pathways in Lithium, (5-methyl-2-furanyl)-?

- Methodological Answer : Employ density functional theory (DFT) with the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) for exchange-correlation energy . Use the Vienna Ab Initio Simulation Package (VASP) with projector augmented-wave (PAW) pseudopotentials to account for core-electron interactions . For diffusion studies, apply the nudged elastic band (NEB) method to map minimum energy paths. Validate with hybrid functionals (e.g., HSE06) to address bandgap underestimation in GGA.

Key Parameters :

| Parameter | Value |

|---|---|

| Energy cutoff | 500–600 eV |

| k-point mesh | Γ-centered 4×4×4 |

| Convergence criteria | 10−5 eV/atom for energy, 0.01 eV/Å for forces |

Q. How can researchers resolve discrepancies between theoretical predictions and experimental electrochemical performance data?

- Methodological Answer : Cross-validate computational models by:

- Adjusting pseudopotentials (e.g., PAW vs. ultrasoft) to refine lithium binding energies .

- Incorporating entropy contributions via quasi-harmonic approximation for voltage predictions.

- Experimentally reassessing electrode-electrolyte interfaces using X-ray photoelectron spectroscopy (XPS) to detect surface passivation layers.

Q. What advanced techniques optimize the synthetic yield and crystallinity of Lithium, (5-methyl-2-furanyl)- for high-rate battery applications?

- Methodological Answer : Apply design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, precursor purity). Use synchrotron-based XRD for real-time monitoring of crystallization dynamics. For enhanced crystallinity, employ spark plasma sintering (SPS) at 500–700°C under 50 MPa pressure. Pair with Rietveld refinement to quantify phase purity .

Q. Data Analysis and Theoretical Frameworks

Q. How should researchers integrate ab initio calculations with experimental data to predict the thermodynamic stability of Lithium, (5-methyl-2-furanyl)- under operational conditions?

- Methodological Answer :

- Compute formation energy (ΔHf) using DFT and compare with phase diagrams generated via CALPHAD (CALculation of PHAse Diagrams).

- Validate with in situ Raman spectroscopy during thermal cycling (25–300°C) to detect decomposition products.

- Use machine learning (e.g., Bayesian optimization) to correlate synthetic conditions (e.g., annealing time) with stability metrics .

Q. What methodological frameworks guide the design of multi-scale models for Lithium, (5-methyl-2-furanyl)- in hybrid electrode architectures?

- Methodological Answer : Adopt a hierarchical approach:

Atomistic Scale : DFT for Li+ migration barriers.

Mesoscale : Kinetic Monte Carlo (kMC) to simulate ion transport across grain boundaries.

Continuum Scale : Finite element analysis (FEA) to model electrode porosity effects.

Properties

CAS No. |

54783-53-8 |

|---|---|

Molecular Formula |

C5H5LiO |

Molecular Weight |

88.1 g/mol |

IUPAC Name |

lithium;5-methyl-2H-furan-2-ide |

InChI |

InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1 |

InChI Key |

YOTJXKVWIFOAJG-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CC=[C-]O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.